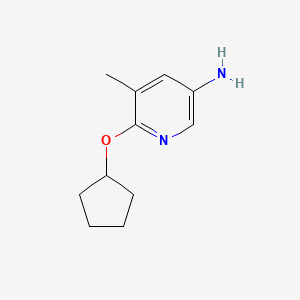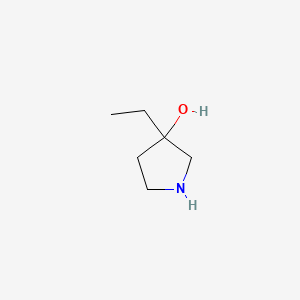
6-(Cyclopentyloxy)-5-methylpyridin-3-amine
Vue d'ensemble
Description
6-(Cyclopentyloxy)-5-methylpyridin-3-amine (abbreviated as 6-CPMPA) is an organic compound with a unique chemical structure. It is an alkyl-substituted pyridine derivative, consisting of a cyclopentyloxy group attached to the 5-methylpyridin-3-amine ring. 6-CPMPA has the potential to be used in a variety of scientific applications, such as drug synthesis, biochemical research, and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Selective Vicarious Nucleophilic Amination : 6-(Cyclopentyloxy)-5-methylpyridin-3-amine can be synthesized via selective vicarious nucleophilic amination of 3-nitropyridines. This process involves amination reagents like hydroxylamine and 4-amino-1,2,4-triazole and yields aminated products for various substrates, offering a method to prepare substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).
Molecular Structure Analysis : Studies on the molecular structure of related compounds, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, have been conducted to understand the planarity and intermolecular bonding, providing insights into the structural characteristics of similar compounds (Yao, Wang, Guo, An, & Guan, 2010).
Heterocyclic Compound Synthesis
Synthesis of Heterocyclic Substances : It has been used as a key synthon in the synthesis of a variety of heterocyclic substances, showing antimicrobial activities against various bacteria and yeast. This process involves reactions with hydroxylamine hydrochloride and cyanoacetic acid, demonstrating the chemical versatility of related compounds (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Applications in Bioactive Natural Products : The compound's core structure, similar to 2-Aminopyridines, is significant in synthesizing bioactive natural products and organic materials, highlighting its importance in medicinal and material science (Bolliger, Oberholzer, & Frech, 2011).
Synthesis of Pyrido[1,2-a]pyrimidines : It is also utilized in the synthesis of Pyrido[1,2-a]pyrimidines, indicating its role in creating complex organic compounds with potential pharmacological activities (Singh & Ahmed, 2004).
Derivative Synthesis and Applications
Synthesis of Fluoropicolinate Herbicides : Derivatives of related compounds, like 4-amino-5-fluoropicolinates, have been synthesized for potential use as herbicides, showcasing the agricultural applications of these compounds (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Palladium-Catalyzed Carbonylative Cyclization : It is used in palladium-catalyzed carbonylative cyclization of amines, indicating its role in complex chemical synthesis processes and late-stage diversification of amino acids and peptides (Hernando, Villalva, Martínez, Alonso, Rodríguez, Arrayás, & Carretero, 2016).
Propriétés
IUPAC Name |
6-cyclopentyloxy-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFLQFHJOGSDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopentyloxy)-5-methylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)




![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)




![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
